1-(2-Butyl)-4-(2-chloroethyl)piperazine
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Overview
Description
1-(2-Butyl)-4-(2-chloroethyl)piperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a butyl group attached to one nitrogen atom and a chloroethyl group attached to the other, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butyl)-4-(2-chloroethyl)piperazine typically involves the reaction of piperazine with 2-chloroethyl chloride and 2-butyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human error. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butyl)-4-(2-chloroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Butyl)-4-(2-chloroethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Butyl)-4-(2-chloroethyl)piperazine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The butyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(2-Butyl)-4-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
1-(2-Butyl)-4-(2-methoxyethyl)piperazine: Contains a methoxyethyl group instead of a chloroethyl group.
1-(2-Butyl)-4-(2-ethyl)piperazine: Lacks the chloro group, making it less reactive in substitution reactions.
Uniqueness: 1-(2-Butyl)-4-(2-chloroethyl)piperazine stands out due to its chloroethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in both research and industrial applications.
Biological Activity
1-(2-Butyl)-4-(2-chloroethyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Synthesis
This compound belongs to the piperazine class of compounds, which are known for their diverse biological activities. The synthesis typically involves alkylation reactions, where piperazine derivatives are modified to enhance their pharmacological properties.
Synthetic Pathways
The compound can be synthesized through various methods, including:
- Alkylation of Piperazine : Starting with piperazine, the introduction of butyl and chloroethyl groups can be achieved through nucleophilic substitution reactions.
- Reactions with Electrophiles : The chloroethyl moiety can serve as an electrophile in further chemical modifications.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus. The antimicrobial efficacy often correlates with the lipophilicity and steric bulk of substituents on the piperazine ring.
Compound | Antimicrobial Activity (MIC) | Comments |
---|---|---|
This compound | TBD | Potentially effective against gram-positive bacteria |
Related Piperazine Derivatives | Varies | Activity influenced by substituent variations |
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects, particularly as potential treatments for neurological disorders. The interaction with neurotransmitter systems, such as serotonin and dopamine receptors, is crucial for their activity.
- Monoamine Oxidase Inhibition : Some studies have highlighted the ability of piperazine derivatives to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which may alleviate symptoms of depression and anxiety.
Case Studies and Research Findings
- Neuroprotective Effects : A study examined the neuroprotective potential of piperazine derivatives in models of neurodegeneration. Results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways.
- Anticancer Activities : Research has also explored the anticancer potential of piperazine derivatives. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation.
- Anticholinesterase Activity : Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition potency varies significantly among different structural analogs.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning : The position and nature of substituents on the piperazine ring can significantly affect binding affinity and selectivity for biological targets.
- Lipophilicity : Increased lipophilicity often enhances membrane permeability, improving bioavailability and efficacy against microbial targets.
Properties
Molecular Formula |
C10H21ClN2 |
---|---|
Molecular Weight |
204.74 g/mol |
IUPAC Name |
1-butan-2-yl-4-(2-chloroethyl)piperazine |
InChI |
InChI=1S/C10H21ClN2/c1-3-10(2)13-8-6-12(5-4-11)7-9-13/h10H,3-9H2,1-2H3 |
InChI Key |
HUPOEGRZAFSFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCCl |
Origin of Product |
United States |
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